2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-
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Overview
Description
2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- is an organic compound with the molecular formula C12H15NO It is a derivative of propenamide, characterized by the presence of a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- typically involves the reaction of 2-methylpropenamide with a suitable phenylethylamine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, 2-methyl-: This compound has a similar structure but lacks the phenylethyl group.
2-Methylpropenamide: This compound is a precursor in the synthesis of 2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-.
Uniqueness
2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]- is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-phenylethyl]prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
JFLWLYFJFFNEMV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C)C |
Origin of Product |
United States |
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